Cyclopentanone, 2-methyl-2-(3-oxobutyl)-

Catalog No.
S14706472
CAS No.
4326-84-5
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentanone, 2-methyl-2-(3-oxobutyl)-

CAS Number

4326-84-5

Product Name

Cyclopentanone, 2-methyl-2-(3-oxobutyl)-

IUPAC Name

2-methyl-2-(3-oxobutyl)cyclopentan-1-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(11)5-7-10(2)6-3-4-9(10)12/h3-7H2,1-2H3

InChI Key

XEEJWRGYBRYFCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCCC1=O)C

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- is an organic compound with the molecular formula C10H16O2C_{10}H_{16}O_2 and a molecular weight of approximately 168.236 g/mol. This compound features a cyclopentanone core structure, which is a five-membered cyclic ketone, substituted with a 3-oxobutyl group and a methyl group at the second carbon atom. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields.

Typical of ketones, including:

  • Nucleophilic Addition Reactions: The carbonyl group in cyclopentanones is susceptible to nucleophilic attack, allowing for the formation of alcohols or other functional groups upon reaction with nucleophiles.
  • Condensation Reactions: This compound can undergo aldol condensation, particularly when reacted with aldehydes or other ketones, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: Cyclopentanone derivatives can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Several synthesis methods have been reported for cyclopentanone, 2-methyl-2-(3-oxobutyl)-. One notable method involves the reaction of cyclopentanone-2-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. A detailed procedure can be found in organic synthesis literature, where specific conditions such as temperature and catalysts are optimized for yield and purity .

General Synthesis Steps:

  • Starting Materials: Begin with cyclopentanone-2-carboxylic acid ethyl ester.
  • Reagents: Use suitable reagents such as bases or acids to facilitate the reaction.
  • Reaction Conditions: Control temperature and time to ensure complete conversion.
  • Purification: Isolate the product through distillation or chromatography.

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- has potential applications in various fields:

  • Chemical Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its structural characteristics, it may be used in fragrance formulations.
  • Research: Useful in studies exploring cyclopentanone derivatives and their reactivity.

Similar Compounds

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
CyclopentanoneC5H8OC_5H_8OSimple five-membered cyclic ketone
1,3-CyclopentanedioneC5H8O2C_5H_8O_2Dione structure with two carbonyl groups
2-MethylcyclopentanoneC6H10OC_6H_{10}OMethyl substitution on the cyclopentane ring
CyclohexanoneC6H10OC_6H_{10}OSix-membered cyclic ketone

Uniqueness

Cyclopentanone, 2-methyl-2-(3-oxobutyl)- is unique due to its specific substitution pattern that combines both a methyl group and a longer alkyl chain (3-oxobutyl) on the cyclopentanone framework. This structural arrangement may influence its reactivity and biological properties differently compared to simpler analogs like cyclopentanone or cyclohexanone.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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